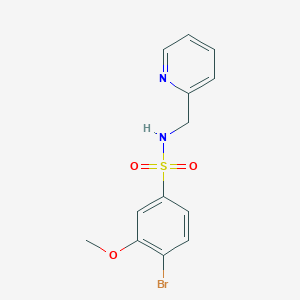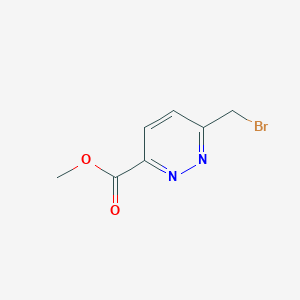![molecular formula C32H28N2O6 B3019268 N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) CAS No. 477556-81-3](/img/structure/B3019268.png)
N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide): is a complex organic compound characterized by its unique biphenyl structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core can be synthesized through a coupling reaction of appropriate aryl halides under palladium-catalyzed conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds[5][5].
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: In biological research, N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, and antimicrobial activity .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
3,3’-Dimethylbiphenyl: Shares the biphenyl core but lacks the dioxine and carboxamide groups.
4,4’-Dimethylbiphenyl: Similar biphenyl structure with different substitution pattern.
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Contains similar amide linkages but with different aromatic substituents.
Uniqueness: N,N’-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) is unique due to its combination of biphenyl core, dioxine rings, and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-3-methylphenyl]-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O6/c1-19-15-21(3-7-25(19)33-31(35)23-5-9-27-29(17-23)39-13-11-37-27)22-4-8-26(20(2)16-22)34-32(36)24-6-10-28-30(18-24)40-14-12-38-28/h3-10,15-18H,11-14H2,1-2H3,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQOWZCITWBJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)C)NC(=O)C5=CC6=C(C=C5)OCCO6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,2,2-Trifluoroethoxy)methyl]aniline](/img/structure/B3019186.png)
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}pyridin-4-yl)benzamide](/img/structure/B3019189.png)
![1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3019191.png)
![1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3019192.png)

![2-(4-methoxyphenyl)-7-[(4-methylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3019195.png)
![ethyl 4-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3019196.png)




![5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3019202.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3019205.png)
